molecular formula C13H19N3O B6143477 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 540753-17-1

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No. B6143477
CAS RN: 540753-17-1
M. Wt: 233.31 g/mol
InChI Key: KNAGOYWMCNXQJM-UHFFFAOYSA-N
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Description

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one is a chemical compound . It has a piperazine moiety, which is a common feature in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one can be determined from its molecular formula and other physical and chemical properties .

properties

IUPAC Name

1-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-5-3-2-4-12(13)10-14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAGOYWMCNXQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[2-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

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